molecular formula C21H22N2O3 B5905960 {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid

{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid

Cat. No. B5905960
M. Wt: 350.4 g/mol
InChI Key: ZUUFJGRWVNHBJF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid, also known as APAPA, is a synthetic compound that has been studied for its potential therapeutic properties. APAPA belongs to the class of N-aryl carbamates, which have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been studied for its potential therapeutic properties in various disease models. In vitro studies have shown that {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. In addition, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been studied for its potential anti-viral properties against HIV-1 and HCV.

Mechanism of Action

The exact mechanism of action of {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been shown to have various biochemical and physiological effects in animal models. In a rat model of colitis, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid was shown to reduce inflammation and improve histological scores. In a mouse model of breast cancer, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid was shown to inhibit tumor growth and metastasis. In addition, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been shown to improve insulin sensitivity and reduce glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid also has some limitations, such as its low bioavailability and potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid.

Future Directions

There are several future directions for {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid research, including the development of more potent and selective {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid analogs, the investigation of {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid's potential as a therapeutic agent for other diseases, and the elucidation of its exact mechanism of action. In addition, the use of {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Overall, {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.

Synthesis Methods

{[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid can be synthesized using a multi-step process that involves the reaction of 3-nitrobenzoic acid with allylamine, followed by reduction and protection of the amine group. The resulting intermediate is then reacted with 3-aminobenzoic acid to yield {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid. The synthesis of {[3-({allyl[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid has been optimized to increase yields and reduce the number of steps required, making it a more feasible compound for research studies.

properties

IUPAC Name

2-[3-[[(E)-3-phenylprop-2-enyl]-prop-2-enylcarbamoyl]anilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-13-23(14-7-10-17-8-4-3-5-9-17)21(26)18-11-6-12-19(15-18)22-16-20(24)25/h2-12,15,22H,1,13-14,16H2,(H,24,25)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUFJGRWVNHBJF-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(C/C=C/C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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